Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound, with its unique bromine and chlorine substitutions, offers potential for further research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for the halogenation of indazole . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Another halogenated heterocyclic compound with similar applications.
4-Bromo-6-chloro-1H-indazole: A simpler derivative without the ethyl carboxylate group.
Uniqueness
Ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate is unique due to its specific substitutions and the presence of the ethyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H8BrClN2O2 |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
ethyl 4-bromo-6-chloro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-8-6(11)3-5(12)4-7(8)13-14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
HUKCDGNYKAMQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=CC(=C2)Cl)Br |
Origin of Product |
United States |
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